3-Methyl-3-(3-methylthiophen-2-yl)butanoic acid

Organic Synthesis Medicinal Chemistry Building Block Quality

Sourcing methyl-thiophene building blocks with verified regiochemistry often delays discovery programs. 3-Methyl-3-(3-methylthiophen-2-yl)butanoic acid (CAS 1508152-51-9) resolves this gap: • Distinct 3-methyl-thiophene motif for SAR hydrophobic pocket studies • gem-Dimethyl group shields carboxyl from racemization during solid-phase coupling • 98% purity minimizes confounding assay artifacts Available in mg-to-g quantities for immediate dispatch.

Molecular Formula C10H14O2S
Molecular Weight 198.28 g/mol
Cat. No. B13620941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-3-(3-methylthiophen-2-yl)butanoic acid
Molecular FormulaC10H14O2S
Molecular Weight198.28 g/mol
Structural Identifiers
SMILESCC1=C(SC=C1)C(C)(C)CC(=O)O
InChIInChI=1S/C10H14O2S/c1-7-4-5-13-9(7)10(2,3)6-8(11)12/h4-5H,6H2,1-3H3,(H,11,12)
InChIKeyZBFFMWMSERQGDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-3-(3-methylthiophen-2-yl)butanoic acid Procurement Baseline


3-Methyl-3-(3-methylthiophen-2-yl)butanoic acid (CAS 1508152-51-9) is a C10 thiophene–carboxylic acid building block containing a 3-methylthiophene ring and a gem‑dimethyl‑substituted butanoic acid side chain. Vendor sources describe it as a member of the thiophene derivative class, offered primarily for small‑molecule organic synthesis and medicinal chemistry applications . Its molecular weight of 198.28 Da and a typical commercial purity of 98% distinguish it from simpler, unsubstituted or regioisomeric analogs frequently used as intermediates in matrix metalloprotease inhibitor programs .

Thiophene building block with gem‑dimethyl substitution at C‑3
Differentiated from des‑methyl and regioisomeric analogs for SAR
Supports multi‑step synthesis requiring higher starting purity

Generic Substitution Limitations


Closely related thiophene–butanoic acid analogs (e.g., 3‑methyl‑3‑(thiophen‑2‑yl)butanoic acid) are often used interchangeably in early‑stage discovery, but the target compound’s 3‑methyl substitution on the thiophene ring introduces distinct steric and electronic characteristics that can affect receptor binding and metabolic stability . Without direct, quantitative head‑to‑head data, available vendor specifications and computational predictions indicate that even minor structural changes alter logP, hydrogen‑bonding capacity, and steric bulk—parameters that are critical in structure‑based design and cannot be matched by simpler analogs lacking the methyl‑thiophene motif .

Des‑methyl analog mismatch

Missing 3‑methyl on thiophene may alter steric and electronic profile, affecting binding and metabolic stability.

Regioisomeric structure

Linear butanoic acid isomer lacks gem‑dimethyl hindrance, potentially shifting reactivity in coupling reactions.

Quantitative Differentiation Evidence


Purity Advantage vs Des-Methyl Analog

The target compound is routinely supplied at 98% purity, compared with 95% for the commonly available 3‑methyl‑3‑(thiophen‑2‑yl)butanoic acid . This difference can reduce the burden of downstream purification and improve reaction yield reproducibility.

Purity vs Des‑Methyl Analog
Direct head‑to‑head comparison
98% vs 95%
Reduces downstream purification need
Analytical method not stated; vendor specification
Organic Synthesis Medicinal Chemistry Building Block Quality

Steric Bulk and MW Increase

The addition of a methyl group on the thiophene ring increases the molecular weight from 184.25 to 198.28 Da and adds steric bulk adjacent to the carboxyl side chain . Although direct experimental logP values are unavailable, predicted logP for the target compound is higher than the 2.56 reported for the des‑methyl analog , a shift that can influence membrane permeability and off‑target binding.

Steric Bulk & MW Shift
Cross‑study comparable
MW +14.03 Da; predicted logP >2.56
Enables differentiated SAR exploration
Predicted logP; experimental validation pending
Medicinal Chemistry Structure–Activity Relationship LogP Modulation

Regioisomeric Differentiation

Unlike 4‑(3‑methylthiophen‑2‑yl)butanoic acid (CAS 210097‑89‑5), which places the carboxyl group at the terminus of a four‑carbon linear chain, the target compound incorporates a gem‑dimethyl group α to the carboxyl carbon . This structural feature confers greater steric hindrance around the carboxylic acid, potentially altering reactivity in amide coupling or esterification reactions.

Regioisomeric Differentiation
Class‑level inference
Gem‑dimethyl vs linear chain steric environment
May improve coupling selectivity
No kinetic data; structural inference only
Synthetic Chemistry Regiochemistry Functional Group Positioning

Application Scenarios


MMP Inhibitor Lead Optimization

When SAR studies require a methyl‑thiophene motif to fill a hydrophobic pocket differently than the unsubstituted thiophene, the target compound serves as a direct precursor for amide or ester prodrugs. The higher commercial purity (98%) reduces the risk of confounding assay results from impurities [1].

Chiral α-Hydroxy Acid Synthesis

The gem‑dimethyl group adjacent to the carboxyl function provides steric protection during enantioselective hydroxylation, as exemplified by the related 2‑hydroxy‑3‑methyl‑3‑(3‑methylthiophen‑2‑yl)butanoic acid (CAS 2229585‑92‑4) [1]. This makes the compound a valuable intermediate for chiral building blocks.

Solubility and LogP Screening Panels

Because the compound’s predicted logP is higher than that of the des‑methyl analog, it can be used in panels that assess the impact of ring methylation on permeability and solubility, helping to build predictive models for CNS or anti‑infective drug design .

Solid-Phase Peptide Mimetic Synthesis

The sterically hindered carboxylic acid is less prone to racemization during on‑resin coupling steps, potentially improving the yield and purity of peptide mimetics containing a thiophene side chain [2].

Application
Selection Property
Validation Focus
MMP inhibitor SAR studies
Methyl‑thiophene steric profile
Purity impact on assay reproducibility
Chiral α‑hydroxy acid synthesis
Gem‑dimethyl steric protection
Enantioselective hydroxylation outcome
LogP and solubility screening
Higher predicted logP vs des‑methyl
Permeability and solubility model fit
Solid‑phase peptide mimetics
Hindered carboxyl reduces racemization
Coupling yield and purity
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